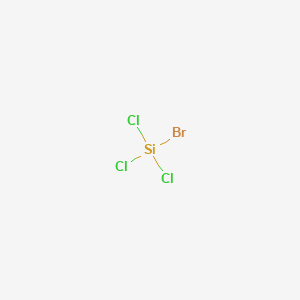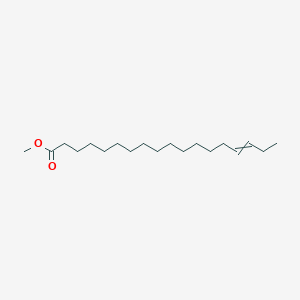
2-Phenyl-2-(phenylthio)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Phenyl-2-(phenylthio)acetic acid involves efficient procedures, as demonstrated by Martinez et al. (2013), who developed large-scale processes for converting labeled methanol and bromoacetic acid into 2-(phenylthio)acetic acid derivatives (Martinez et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-(phenylthio)acetic acid and its complexes has been extensively studied. For instance, Mak et al. (1984) analyzed the crystal structures of (phenylthio)acetic acid and its zinc(II) and cadmium(II) complexes (Mak et al., 1984).
Chemical Reactions and Properties
The chemical reactions involving 2-Phenyl-2-(phenylthio)acetic acid are diverse. Xu et al. (2010) presented a method for synthesizing 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, which highlights the compound's reactivity and versatility (Xu et al., 2010).
Physical Properties Analysis
Detailed studies on the physical properties of 2-Phenyl-2-(phenylthio)acetic acid are less common in the literature. However, the aforementioned studies on its molecular structure provide some insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-Phenyl-2-(phenylthio)acetic acid, such as acidity and reactivity, have been explored in various studies. Pettit et al. (1968) reported on the acid dissociation constants of substituted (phenylthio)acetic acids, providing valuable information on its chemical behavior (Pettit et al., 1968).
Applications De Recherche Scientifique
Synthesis of Pyridines
- Application Summary : “2-Phenyl-2-(phenylthio)acetic acid” is used in the synthesis of di-, tri-, and tetra-substituted pyridines. Pyridines are a class of heterocycles that form the core of many biologically-active molecules and are widespread in both agrochemicals and pharmaceuticals .
- Methods of Application : The process involves an isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence . This strategy was used to produce 2,4,6-substituted pyridines from (phenylthio)acetic acid .
- Results or Outcomes : The method allows for the formation of 2,3,5- and 2,3-substituted pyridine 6-tosylates from (phenylthio)acetic acids and α,β–unsaturated ketimines . The incorporation of the valuable 2-sulfonate group allows derivatization to a range of di-, tri-, and tetra-substituted pyridines .
Perfumes
- Application Summary : “2-Phenyl-2-(phenylthio)acetic acid” is used in some perfumes as it possesses a honey-like odor even in low concentrations .
- Methods of Application : The compound is typically incorporated into the perfume formulation in its raw form and then mixed with other fragrant compounds to create a unique scent .
- Results or Outcomes : The resulting perfume has a distinctive honey-like aroma, which can contribute to the overall complexity and appeal of the fragrance .
Penicillin G Production
- Application Summary : “2-Phenyl-2-(phenylthio)acetic acid” is used in the production of Penicillin G, a widely used antibiotic .
- Results or Outcomes : The outcome is the production of Penicillin G, a potent antibiotic used to treat a variety of bacterial infections .
Diclofenac Production
- Application Summary : “2-Phenyl-2-(phenylthio)acetic acid” is used in the production of Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout .
- Results or Outcomes : The outcome is the production of Diclofenac, a potent NSAID used to treat a variety of pain and inflammatory conditions .
Antimicrobial Applications
- Application Summary : “2-Phenyl-2-(phenylthio)acetic acid” is naturally produced by the metapleural gland of most ant species and used as an antimicrobial .
- Methods of Application : The compound is typically incorporated into the ant’s metapleural gland and is used to protect the ant colony from microbial pathogens .
- Results or Outcomes : The resulting antimicrobial effect helps to protect the ant colony from a variety of microbial threats .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenyl-2-phenylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQATUFLPHRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286337 | |
| Record name | Phenyl(phenylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(phenylthio)acetic acid | |
CAS RN |
10490-07-0 | |
| Record name | 10490-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(phenylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-2-(phenylsulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)